molecular formula C21H24N4O3 B3958064 {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE

Cat. No.: B3958064
M. Wt: 380.4 g/mol
InChI Key: PCEZSUQBLYNCFJ-UHFFFAOYSA-N
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Description

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a cyclopropylamino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE typically involves multiple steps. One common route includes the formation of the piperazine ring followed by the introduction of the cyclopropylamino and nitrophenyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit activity against various diseases, making it a valuable compound in drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for use in polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets. The cyclopropylamino group and nitrophenyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE
  • {4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE

Uniqueness

{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group and the nitrophenyl group in conjunction with the piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-15-3-2-4-16(13-15)21(26)24-11-9-23(10-12-24)18-7-8-20(25(27)28)19(14-18)22-17-5-6-17/h2-4,7-8,13-14,17,22H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZSUQBLYNCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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